butyl N-(3-hydroxyphenyl)carbamate
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Overview
Description
Butyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a butyl group and a 3-hydroxyphenyl group attached to the nitrogen atom of the carbamate moiety
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) Method: One common method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Carbamoylation Method: Another method involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Chemistry:
- This compound is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful for the synthesis of complex molecules .
Biology and Medicine:
- This compound has shown potential as an antitubercular agent. Derivatives of 3-hydroxyphenylcarbamates have demonstrated good inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains .
Industry:
- In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of butyl N-(3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. In the context of its antitubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cell wall synthesis or other critical processes in the bacteria .
Comparison with Similar Compounds
(3-Benzyl-5-hydroxyphenyl)carbamate: This compound is similar in structure and has shown potent antitubercular activity.
tert-Butyl N-hydroxycarbamate: Another related compound, known for its use as a protecting group in organic synthesis.
Uniqueness:
- Butyl N-(3-hydroxyphenyl)carbamate is unique due to its specific combination of a butyl group and a 3-hydroxyphenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential applications in different fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
butyl N-(3-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-7-15-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNKCCDZVUNFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310133 |
Source
|
Record name | butyl N-(3-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13683-93-7 |
Source
|
Record name | NSC222563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | butyl N-(3-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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